molecular formula C9H12O4 B13058080 (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Cat. No.: B13058080
M. Wt: 184.19 g/mol
InChI Key: ICMBTQSRUNSRKI-SSDOTTSWSA-N
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Description

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with a dimethyl substitution and an acrylate group. Acrylates are known for their diverse applications in various fields due to their ability to undergo polymerization and form versatile polymers .

Preparation Methods

The synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate can be achieved through several methods. One common approach involves the esterification of the corresponding alcohol with acrylic acid in the presence of a catalyst. The reaction typically takes place at elevated temperatures (100-120°C) using acidic heterogeneous catalysts such as cation exchangers . Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in drug delivery systems, the polymers can encapsulate

Biological Activity

(S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and interaction with biological targets. The acrylate moiety enhances its ability to participate in various chemical reactions, including polymerization and conjugation with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : Research indicates that this compound can act as a positive allosteric modulator for certain receptors, particularly dopamine receptors. This modulation may enhance cognitive functions and provide therapeutic effects in neuropsychiatric disorders .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against hepatitis C virus (HCV), making it a candidate for further investigation in antiviral drug development .
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology. The mechanism involves the induction of apoptosis in targeted cells, although the specific pathways remain to be fully elucidated .

1. Positive Allosteric Modulation

A study published in Molecules highlighted the selective activity of this compound as a positive allosteric modulator at dopamine D1 receptors. The compound demonstrated a significant increase in receptor activity without intrinsic agonist effects, suggesting its potential utility in treating cognitive deficits associated with neuropsychiatric disorders .

2. Antiviral Activity Against HCV

In a patent application detailing compositions for HCV treatment, this compound was included among compounds showing efficacy against genotype 1 HCV infections. The study emphasized the need for further clinical trials to validate these findings and explore the compound's mechanism of action against viral replication .

3. Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological Activity Mechanism Reference
Positive Allosteric ModulationEnhances D1 receptor activity
Antiviral ActivityInhibits HCV replication
CytotoxicityInduces apoptosis in cancer cells

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

[(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m1/s1

InChI Key

ICMBTQSRUNSRKI-SSDOTTSWSA-N

Isomeric SMILES

CC1(COC(=O)[C@H]1OC(=O)C=C)C

Canonical SMILES

CC1(COC(=O)C1OC(=O)C=C)C

Origin of Product

United States

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